1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine
Description
1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine is a fluorinated pyrazole derivative with a thienylmethyl substituent. According to ChemBK, its molecular formula is listed as C₉H₉ClF₃N₃S (molar mass: 283.7 g/mol) and CAS number 1856073-13-6 . Structurally, it features a difluoromethyl group (-CF₂H) at the pyrazole’s 1-position and a 5-fluoro-2-thienylmethyl group attached to the amine nitrogen. The thiophene ring introduces sulfur into the structure, which may influence electronic properties and metabolic stability.
Properties
Molecular Formula |
C9H9ClF3N3S |
|---|---|
Molecular Weight |
283.70 g/mol |
IUPAC Name |
2-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8F3N3S.ClH/c10-7-2-1-6(16-7)5-13-8-3-4-14-15(8)9(11)12;/h1-4,9,13H,5H2;1H |
InChI Key |
PCTJNLWHFLVWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)F)CNC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is synthesized via cyclocondensation or cycloaddition reactions. A common approach involves reacting 1,3-diketones or β-keto esters with hydrazine derivatives. For example:
- Step 1 : Ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form 5-aminopyrazole.
- Step 2 : The amino group at position 5 is protected to prevent undesired side reactions during subsequent functionalization.
| Reactant | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Ethyl acetoacetate | HCl, ethanol, reflux | 5-Aminopyrazole | 85–90% |
| 5-Aminopyrazole | Boc₂O, DMAP, CH₂Cl₂ | N-Boc-5-aminopyrazole | 92% |
Introduction of Difluoromethyl Group
The difluoromethyl group is introduced via nucleophilic substitution or radical fluorination. A widely used method involves treating pyrazole intermediates with chlorodifluoromethane (ClCF₂H) under basic conditions:
- Step 3 : N-Boc-5-aminopyrazole reacts with ClCF₂H in the presence of K₂CO₃ in DMF at 80°C to yield 1-(difluoromethyl)-1H-pyrazol-5-amine.
| Intermediate | Fluorinating Agent | Conditions | Yield |
|---|---|---|---|
| N-Boc-5-aminopyrazole | ClCF₂H | K₂CO₃, DMF, 80°C, 12h | 75% |
Thienylmethyl Side Chain Attachment
The thienylmethyl moiety is incorporated through reductive amination or alkylation:
- Step 4 : 5-Fluoro-2-thienylmethanol is converted to its bromide derivative using PBr₃.
- Step 5 : The bromide reacts with 1-(difluoromethyl)-1H-pyrazol-5-amine in the presence of NaH in THF.
| Reactant | Reagent | Conditions | Yield |
|---|---|---|---|
| 5-Fluoro-2-thienylmethanol | PBr₃, CH₂Cl₂ | 0°C to RT, 2h | 88% |
| 1-(Difluoromethyl)-1H-pyrazol-5-amine | 5-Fluoro-2-thienylmethyl bromide | NaH, THF, 0°C, 4h | 70% |
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
Purification Techniques
Crude products are purified via:
- Column Chromatography : Silica gel with petroleum ether/ethyl acetate (5:1).
- Recrystallization : Ethanol/water mixtures for crystalline intermediates.
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (s, 1H, pyrazole-H), 4.65 (s, 2H, CH₂), 6.85 (d, 1H, thienyl-H) | |
| HRMS | m/z 265.26 [M+H]⁺ | |
| HPLC Purity | >98% |
Challenges and Solutions
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, which are essential for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, catalysts, and fluorinating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation reactions typically yield difluoromethyl-substituted products, which can be further modified through subsequent reactions .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Recent studies have demonstrated that aminopyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth inhibition percentages of 54.25% and 38.44%, respectively . The introduction of specific substituents can enhance or diminish this activity, indicating a structure-activity relationship that is crucial for drug design. -
Antimicrobial Properties :
The compound has been investigated for its antimicrobial efficacy. Similar pyrazole derivatives have shown dual activity against both bacterial and fungal strains, suggesting that 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine could be a candidate for developing new antimicrobial agents . -
Anti-inflammatory Effects :
Some studies indicate that modifications to the pyrazole framework can lead to compounds with notable anti-inflammatory effects. The presence of thienyl moieties has been associated with enhanced biological activity, which could be leveraged in the development of new anti-inflammatory drugs .
Agricultural Applications
- Fungicidal Activity :
Pyrazole derivatives are being explored as potential fungicides due to their ability to inhibit fungal growth. Research has indicated that compounds structurally similar to 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine can be effective against various plant pathogens, offering a pathway for developing new agricultural products .
Material Science Applications
-
Chemical Synthesis :
The compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecular architectures. Its difluoromethyl group is particularly useful in modifying the electronic properties of target molecules. -
Advanced Materials Development :
The unique properties of this compound allow its use in producing materials with specific functionalities, such as photophysical properties that are desirable in optoelectronic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluoro-thienyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole amines are a versatile class of compounds with applications in pharmaceuticals and agrochemicals. Below is a detailed comparison of structurally related analogs:
Structural Analogs and Substituent Effects
Substituent Impact on Properties
- Electron-Withdrawing Groups: The difluoromethyl group (-CF₂H) in the target compound enhances metabolic stability compared to non-fluorinated analogs .
- Aromatic Systems : Substituting the thienyl ring (sulfur-containing) with a phenyl group (as in ) reduces polarity and may affect solubility. The 5-fluoro substituent on the thienyl ring (target compound) introduces electronegativity, influencing π-π interactions.
- Alkyl Chains : The propyl group in adds flexibility and hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.
Biological Activity
1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique difluoromethyl and thienyl substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine is C10H10F3N4S, with a molecular weight of 276.27 g/mol. The structure includes a pyrazole ring that is substituted with a difluoromethyl group and a thienyl moiety, which contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H10F3N4S |
| Molecular Weight | 276.27 g/mol |
| IUPAC Name | 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine |
| InChI Key | [InChI Key here] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The difluoromethyl group enhances binding affinity to these targets, potentially modulating their activity and leading to various pharmacological effects.
Target Interactions
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cell signaling and reduced proliferation in target cells.
- Receptor Modulation : Interaction with specific receptors can influence cellular responses, including apoptosis and inflammation.
Biological Activities
Research has indicated that compounds similar to 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine exhibit a range of biological activities:
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds within the same family have shown potent antifungal activity against pathogens such as Valsa mali, with some derivatives outperforming traditional antifungals like tebuconazole .
Anticancer Potential
Pyrazole derivatives have been investigated for their anticancer properties, showing efficacy against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values indicating effective inhibition of cell proliferation in liver cancer (HepG2) and cervical cancer (HeLa) cells .
Case Studies
Case Study 1: Antifungal Activity
A derivative similar to the target compound was evaluated for antifungal activity against Valsa mali. The study found that it exhibited an EC50 value significantly lower than that of conventional antifungals, indicating strong potential for agricultural applications .
Case Study 2: Anticancer Activity
Another study explored the anticancer effects of pyrazole derivatives on multiple cancer cell lines. The results indicated that specific modifications to the pyrazole structure could enhance cytotoxicity while minimizing toxicity to normal cells .
Q & A
Q. How does the 5-fluoro-thienyl group impact metabolic stability compared to non-fluorinated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
